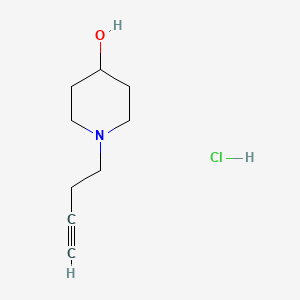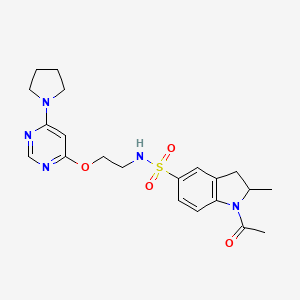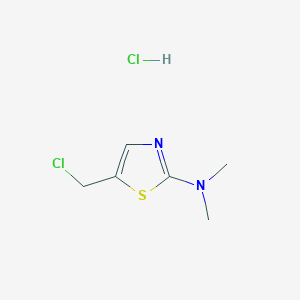
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the thiophene ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves the reaction of 2,5-dichlorothiophene with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation Reactions: Sulfoxides, sulfones.
Reduction Reactions: Thiols, thioethers.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial agents.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and mechanisms.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules, contributing to the understanding of biochemical pathways and processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate: This compound has a similar thiophene ring structure but lacks the fluorine atoms, which can result in different chemical properties and reactivity.
2-(2,5-Dichlorothiophen-3-yl)ethylamine: This compound contains an amine group instead of the ester group, leading to different biological activities and applications.
2-(2,5-Dichlorothiophen-3-yl)acetic acid: This compound has a carboxylic acid group, which can influence its solubility and reactivity in various chemical reactions.
Propiedades
IUPAC Name |
ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2S/c1-2-14-7(13)8(11,12)4-3-5(9)15-6(4)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOBCLACXWGCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(SC(=C1)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)

![11-[(5-chlorothiophen-2-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2764226.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)

![N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2764234.png)

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2764237.png)
![(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime](/img/structure/B2764238.png)


![2,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2764243.png)
![1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2764245.png)
